molecular formula C17H20ClN3O B5289877 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

Cat. No.: B5289877
M. Wt: 317.8 g/mol
InChI Key: VLWIBQOCQMBZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is a synthetic compound that belongs to the piperidine class of organic compounds. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The compound has gained significant attention in recent years due to its potential use in the treatment of various diseases, including pain, anxiety, and inflammation.

Mechanism of Action

The compound works by inhibiting the enzyme 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a crucial role in various physiological processes, such as pain, inflammation, and anxiety. By inhibiting this compound, the compound increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to have potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been shown to have potential anticancer effects.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high potency and selectivity for 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine. It is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer. Additionally, further research is needed to determine the optimal dosing and delivery methods for the compound in humans.

Synthesis Methods

The synthesis of 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine involves the reaction of piperidine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of benzyl chloride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, such as column chromatography.

Scientific Research Applications

The compound has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-20-16(15(18)12-19-20)17(22)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWIBQOCQMBZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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